3-(4-Bromo-2-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
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Overview
Description
3-(4-Bromo-2-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is a synthetic organic compound characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves multi-step organic reactions. One common route starts with the bromination and chlorination of phenol derivatives to obtain 4-bromo-2-chlorophenol. This intermediate is then subjected to further reactions to introduce the hydroxy, methoxy, and methylpropanamide groups. The reaction conditions often involve the use of reagents such as bromine, chlorine, and various organic solvents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove halogens or convert carbonyl groups to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Scientific Research Applications
3-(4-Bromo-2-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: A precursor in the synthesis of the target compound.
3-Chloro-4-methoxyphenol: Shares similar functional groups but differs in the substitution pattern on the phenyl ring.
2-Bromo-3-hydroxy-4-methoxybenzaldehyde: Another compound with similar functional groups but different overall structure.
Uniqueness
3-(4-Bromo-2-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is unique due to its specific combination of functional groups and their positions on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H13BrClNO3 |
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Molecular Weight |
322.58 g/mol |
IUPAC Name |
3-(4-bromo-2-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C11H13BrClNO3/c1-14(17-2)11(16)6-10(15)8-4-3-7(12)5-9(8)13/h3-5,10,15H,6H2,1-2H3 |
InChI Key |
UHHQOFOEACNYPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CC(C1=C(C=C(C=C1)Br)Cl)O)OC |
Origin of Product |
United States |
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